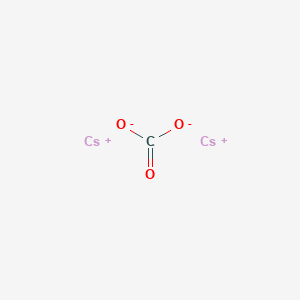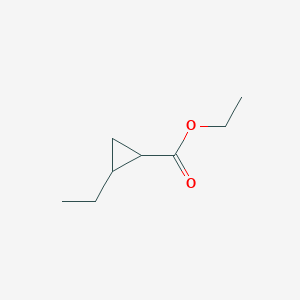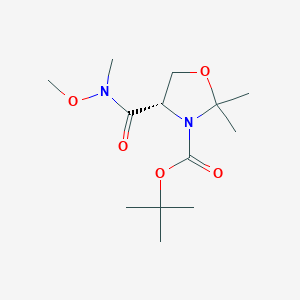
1,2,4-苯三甲酸
概述
描述
科学研究应用
1,2,4-Benzenetricarboxylic acid has several applications in scientific research:
作用机制
Target of Action
1,2,4-Benzenetricarboxylic acid, also known as trimellitic acid, primarily targets the synthesis of a wide range of metal-organic frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a class of compounds with a variety of applications due to their high porosity and large surface area.
Mode of Action
Trimellitic acid acts as a carboxylate ligand, binding to metal ions in the synthesis of MOFs . The carboxylate groups on the trimellitic acid molecule provide points of attachment for the metal ions, facilitating the formation of the framework structure .
Biochemical Pathways
The specific biochemical pathways affected by trimellitic acid are largely dependent on the nature of the MOFs being synthesized . For instance, when used to synthesize lanthanide (Ln 3+) encapsulated nanocrystals, the resulting compound exhibits white-light luminescence . This suggests that trimellitic acid may play a role in energy transfer processes within these systems.
Pharmacokinetics
Information on the pharmacokinetics of 1,2,4-Benzenetricarboxylic acid is limited. It is known that the compound is poorly soluble in water , which could impact its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The primary result of trimellitic acid’s action is the formation of MOFs . These structures have a wide range of applications, including gas storage, separation, and catalysis, due to their unique properties such as high porosity, large surface area, and tunable functionality .
Action Environment
The action of 1,2,4-Benzenetricarboxylic acid can be influenced by various environmental factors. For instance, the synthesis of MOFs often requires specific temperature and pressure conditions . Additionally, the presence of other substances, such as solvents, can also impact the efficacy and stability of the resulting MOFs .
生化分析
Biochemical Properties
1,2,4-Benzenetricarboxylic acid plays a significant role in biochemical reactions, particularly as a ligand in the formation of metal-organic frameworks (MOFs). These frameworks are used in various applications, including catalysis and gas storage . The compound interacts with enzymes and proteins through its carboxylate groups, which can form ionic bonds with metal ions such as potassium, nickel, and manganese . These interactions are crucial for the stability and function of the resulting complexes.
Cellular Effects
1,2,4-Benzenetricarboxylic acid influences various cellular processes, including cell signaling pathways and gene expression. The compound’s ability to form complexes with metal ions can affect cellular metabolism by altering the availability of these ions for other biochemical reactions . Additionally, the presence of 1,2,4-Benzenetricarboxylic acid in the cellular environment can impact the expression of genes involved in metal ion transport and homeostasis .
Molecular Mechanism
At the molecular level, 1,2,4-Benzenetricarboxylic acid exerts its effects through binding interactions with biomolecules. The carboxylate groups of the compound can chelate metal ions, leading to the formation of stable complexes . These complexes can inhibit or activate enzymes by altering their conformation or availability of essential cofactors . Furthermore, 1,2,4-Benzenetricarboxylic acid can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,4-Benzenetricarboxylic acid can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or strong acids . Long-term exposure to 1,2,4-Benzenetricarboxylic acid in in vitro or in vivo studies has shown that it can lead to changes in cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of 1,2,4-Benzenetricarboxylic acid in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . Studies have shown that high doses of 1,2,4-Benzenetricarboxylic acid can cause oxidative stress and damage to cellular components, leading to cell death . It is essential to determine the appropriate dosage to avoid these adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
1,2,4-Benzenetricarboxylic acid is involved in various metabolic pathways, particularly those related to the metabolism of aromatic compounds. The compound can be metabolized by enzymes such as cytochrome P450, which catalyze the oxidation of the aromatic ring . This metabolism can lead to the formation of reactive intermediates that can further interact with cellular components, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 1,2,4-Benzenetricarboxylic acid is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters that recognize its carboxylate groups . Once inside the cell, 1,2,4-Benzenetricarboxylic acid can bind to proteins that facilitate its distribution to various cellular compartments . This distribution is essential for the compound’s biochemical activity and its effects on cellular function.
Subcellular Localization
The subcellular localization of 1,2,4-Benzenetricarboxylic acid is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the mitochondria or nucleus, where it can exert its biochemical effects . The localization of 1,2,4-Benzenetricarboxylic acid within these compartments can impact its activity and function, including its interactions with enzymes and other biomolecules .
准备方法
1,2,4-Benzenetricarboxylic acid can be synthesized through several methods:
-
Nitric Acid Oxidation: : This method involves the oxidation of 1,2,4-trimethylbenzene using nitric acid. The reaction typically occurs in two steps:
First Step: 1,2,4-trimethylbenzene reacts with nitric acid at a molar ratio of 1:2.16, with a nitric acid concentration of 17%, at a temperature of 200°C and a pressure of approximately 3.9 MPa.
-
Potassium Permanganate Oxidation: : In this method, 1,2,4-trimethylbenzene is oxidized using potassium permanganate in an aqueous medium at 90-95°C. The product is then acidified and recrystallized to obtain pure 1,2,4-benzenetricarboxylic acid .
化学反应分析
1,2,4-Benzenetricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form 1,2,4-benzenetricarboxylic anhydride.
Esterification: It reacts with alcohols to form esters, which are used in the production of plasticizers and resins.
Substitution Reactions: The carboxyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include nitric acid, potassium permanganate, and various alcohols. The major products formed include 1,2,4-benzenetricarboxylic anhydride and various esters .
相似化合物的比较
1,2,4-Benzenetricarboxylic acid can be compared with other similar compounds, such as:
1,2,3-Benzenetricarboxylic Acid (Hemimellitic Acid): This compound has a similar structure but different positional isomerism, leading to different chemical properties and applications.
1,2,4,5-Benzenetetracarboxylic Acid: This compound has an additional carboxyl group, which makes it more reactive and suitable for different applications.
Terephthalic Acid: Although structurally different, it is also used in the production of resins and plasticizers.
1,2,4-Benzenetricarboxylic acid is unique due to its specific arrangement of carboxyl groups, which allows it to form stable complexes with metals and makes it suitable for a wide range of applications in chemistry, biology, and industry .
属性
IUPAC Name |
benzene-1,2,4-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCGXLSVLAOJQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67801-57-4 (cobalt(+2)[1:1] salt), 65296-81-3 (4-carboxyphthalatoplatinum 1r-trans-12-diaminocyclohexane complex salt/solvate) | |
| Record name | Trimellitic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3021487 | |
| Record name | 1,2,4-Benzenetricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |
| Record name | 1,2,4-Benzenetricarboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimellitic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21773 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000003 [mmHg] | |
| Record name | Trimellitic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21773 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
528-44-9 | |
| Record name | Trimellitic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=528-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimellitic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIMELLITIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72986 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,4-Benzenetricarboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,4-Benzenetricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene-1,2,4-tricarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.667 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMELLITIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NVY29MQ5F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate](/img/structure/B44337.png)




![[(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44353.png)







